N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrrolo[1,2-a]pyrazine ring, with the difluorophenyl, p-tolyl, and carboxamide groups attached at specific positions. The presence of the fluorine atoms and the amide group could result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the various groups and the overall molecular structure. The amide group could potentially participate in various reactions, and the presence of the fluorine atoms could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of specific functional groups (like the amide and fluorine atoms) would all influence its properties .Scientific Research Applications
Pharmacological Applications
Pyrazine derivatives, which include compounds structurally related to N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, have been extensively studied for their pharmacological properties. They have shown a range of activities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral effects. This diversity in pharmacological effects highlights the potential of pyrazine derivatives in drug development and the importance of further studies aimed at understanding their mechanisms of action and developing more effective clinical compounds (Ferreira & Kaiser, 2012).
Environmental Biodegradation
In the environmental context, the degradation pathways of polyfluoroalkyl chemicals, which include fluorinated pyrazine derivatives, have been a subject of research. Understanding the microbial degradation of these compounds is crucial for assessing their environmental fate and potential impacts. Studies have shown that microbial degradation can lead to the formation of perfluoroalkyl carboxylic acids and sulfonic acids, highlighting the need for careful consideration of the environmental persistence and toxicity of these compounds and their degradation products (Liu & Avendaño, 2013).
Material Science Applications
Pyrazine derivatives have also been investigated for their applications in material science, particularly in the development of optoelectronic materials. The incorporation of pyrazine and its derivatives into π-extended conjugated systems has been shown to be valuable for creating novel materials with applications in organic light-emitting diodes, photovoltaic cells, and other optoelectronic devices. This research area offers promising avenues for the development of advanced materials with enhanced performance and new functionalities (Lipunova et al., 2018).
Future Directions
properties
IUPAC Name |
N-(2,6-difluorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c1-14-7-9-15(10-8-14)20-18-6-3-11-25(18)12-13-26(20)21(27)24-19-16(22)4-2-5-17(19)23/h2-11,20H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROAFUBTBLBMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
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